3-(2-Methoxy-phenylamino)-propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(2-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEUQSTVFNTQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368332 | |
| Record name | b-Alanine, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3334-66-5 | |
| Record name | b-Alanine, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-methoxyphenyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to 3-(2-Methoxy-phenylamino)-propionic acid Synthesis
The synthesis can be logically divided into two primary strategic considerations: the formation of the functionalized propionic acid backbone and the establishment of the N-aryl linkage.
The synthesis of propionic acid and its derivatives is a well-established field in organic chemistry, with numerous methods applicable to creating the core structure of the target molecule. humanjournals.com These derivatives often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals. nih.govgoogle.com For instance, arylpropionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com
General methods for synthesizing propionic acid derivatives can involve multi-step processes starting from simpler aromatic compounds. One common approach involves the hydrolysis of a corresponding nitrile. For example, 2-(4-methylphenyl)propionitrile can be refluxed in hydrochloric acid to yield 2-(4-methylphenyl)propionic acid. nih.gov Another pathway involves the reaction of a substituted benzoyl chloride with other reagents to build the propionic acid side chain. google.comgoogle.com The synthesis of β-hydroxy-aryl propanoic acids has been achieved through a modified Reformatsky reaction, showcasing the versatility of synthetic routes. humanjournals.com
| Starting Material | Reagents | Product | Reference |
| 2-(4-Methylphenyl)propionitrile | 5 N HCl, Reflux | 2-(4-Methylphenyl)propionic acid | nih.gov |
| 3-(4-methoxy benzoyl)propionic acid | Aromatic aldehydes, Triethylamine | 2-arylidene-4-(4-methoxy-phenyl)but-3-en-4-olides | researchgate.net |
| 2-(2-fluoro-4-biphenylyl) propionic acid | Various (e.g., for hydrazide formation) | 1,3,4-oxadiazoles, 1,2,4-triazoles, etc. | nih.gov |
| 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile | Hydrolysis | 3-(4-isopropoxy-phenyl)-3-(2-methoxyphenyl)propionic acid | researchgate.net |
The formation of the bond between the nitrogen atom and the aromatic ring (N-arylation) is a critical step in synthesizing compounds like this compound. Quinoxaline derivatives, which are N-substituted heterocyclic compounds, demonstrate the importance of this structural motif in medicinal chemistry. mdpi.com The synthesis of N-substituted quinoxaline-2-carboxamides often involves coupling reactions to form the N-aryl or N-benzyl bond. mdpi.com General strategies for N-arylation have evolved significantly, with modern catalytic systems enabling these transformations under milder conditions than traditional methods.
Reaction Pathways and Specific Synthetic Techniques
Several named reactions and specific techniques are instrumental in the synthesis of β-amino acids and the N-arylation required to form the target compound.
The Mannich reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is particularly useful for producing β-amino carbonyl compounds, which are direct precursors to β-amino acids. This one-pot, three-component condensation typically involves an aldehyde, a primary or secondary amine, and a carbonyl compound containing an acidic α-proton. organic-chemistry.org The catalytic three-component Mannich reaction is considered an important and atom-economical method for creating these structures.
For the synthesis of compounds structurally analogous to this compound, a Mannich-type reaction could theoretically involve 2-methoxyaniline, formaldehyde (B43269) (or another simple aldehyde), and a suitable propionic acid derivative. Modern advancements have led to highly diastereo- and enantioselective Mannich-type reactions, often employing sophisticated catalysts. For example, copper-catalyzed reductive Mannich-type reactions of α,β-unsaturated carboxylic acids have been developed to directly access unprotected β-amino acids. nih.govresearchgate.net Similarly, asymmetric reactions using chiral auxiliaries or catalysts can produce enantiopure β-amino acid derivatives in high yields. acs.org
| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |
| Aromatic amine, Aromatic aldehyde, Aromatic ketone | Sulphamic acid | β-amino carbonyl compound | General three-component condensation | |
| α,β-unsaturated carboxylic acids, N-diphenylphosphinyl imine | Cu(OAc)₂/(R)‐BINAP | Unprotected β²,³,³‐Amino Acids | Direct, stereoselective synthesis | nih.gov |
| Chiral N-sulfinyl imidates, N-tosyl aldimines | Not specified | Chiral β-(sulfonylamino)sulfinylimidates | Asymmetric synthesis of β-amino acid derivatives | acs.org |
| Secondary amines, Aldehydes, Ketene silyl (B83357) acetals | Diarylborinic acid esters | β-amino esters | Efficient promotion of aminative coupling | organic-chemistry.org |
The Ullmann condensation, or Ullmann-type reaction, is a classical and powerful method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds, through the copper-promoted reaction of an aryl halide with a nucleophile. organic-chemistry.orgwikipedia.org This reaction is directly applicable to the N-arylation of amines and their derivatives, making it a key strategy for synthesizing this compound. The reaction would involve coupling a β-amino propionic acid (or its ester) with a 2-methoxy-substituted aryl halide.
Traditional Ullmann reactions often required harsh conditions, such as high temperatures (over 200°C) and stoichiometric amounts of copper powder. wikipedia.org However, significant progress has been made, and modern Ullmann-type reactions can be performed under much milder conditions using soluble copper(I) catalysts, often in the presence of ligands like diamines or prolinamides. wikipedia.orgjst.go.jpacs.org Research has demonstrated the feasibility of CuI-catalyzed coupling reactions of β-amino acids or their esters with aryl halides at temperatures lower than those used in normal Ullmann reactions. organic-chemistry.org Heterogeneous catalysts have also been developed to facilitate easier separation and recycling. mdpi.com
| Nucleophile | Aryl Halide | Catalyst System | Key Feature | Reference |
| β-Amino acids or esters | Aryl Halides | CuI / Ligand | Lower temperature N-arylation of β-amino acids | organic-chemistry.org |
| Amines, Amides, N-Heterocycles | Aryl Bromides/Iodides | CuI / Diamine ligand | Highly efficient and mild N- and C-arylations | jst.go.jp |
| Aromatic/aliphatic amines | Aryl Halides | CuI / Prolinamide ligand | "On water" promotion, chemoselective C-N arylation | acs.org |
| Indole | 4-Iodoanisole | Functionalized chitosan-supported CuI | Heterogeneous catalysis | mdpi.com |
The Hantzsch dihydropyridine (B1217469) synthesis is a well-known multi-component reaction that produces dihydropyridine derivatives through the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.orgresearchgate.net Subsequent oxidation can yield the corresponding pyridine. organic-chemistry.org While this reaction does not directly produce an N-aryl-β-amino acid like this compound, it is a powerful tool for creating heterocyclic structures.
The relevance of the Hantzsch synthesis in this context lies in its use of substituted aldehydes and its potential for creating complex molecular scaffolds. A study involving the Hantzsch condensation of o-methoxybenzaldehyde with methyl-3-aminocrotonate revealed an unusual outcome. nih.gov Instead of the expected 1,4-dihydropyridine, the reaction primarily yielded a substituted oxa-cyclohexene, demonstrating that the ortho-methoxy group can significantly influence the reaction pathway, leading to alternative cyclization products. nih.gov This highlights how ortho-substituents, like the one in the target compound, can direct reaction outcomes in complex multi-component syntheses. Numerous catalysts, including various heterogeneous and environmentally benign options, have been developed to improve the efficiency of the Hantzsch reaction. benthamscience.comresearchgate.net
Decarboxylative Cross-Coupling Methods
Decarboxylative cross-coupling has become a powerful strategy in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org This method utilizes readily available and stable carboxylic acids as coupling partners, releasing carbon dioxide as a benign byproduct. nih.gov This approach is an advantageous alternative to traditional cross-coupling reactions that often require pre-functionalized organometallic reagents. rsc.org
In the context of forming C–N bonds, transition metal-catalyzed decarboxylative coupling provides a direct route. A plausible method for synthesizing N-aryl β-amino acids like this compound involves the coupling of an appropriate amino acid with an aryl carboxylic acid. For instance, a copper-catalyzed reaction between an ortho-substituted benzoic acid and a nitrogen nucleophile can yield N-arylated products. nih.gov
The proposed mechanism for such a transformation typically begins with the formation of a copper(II) carboxylate intermediate from the reaction of the benzoic acid with a copper catalyst. nih.gov This intermediate then undergoes decarboxylation to generate an organocopper species. nih.gov Subsequent reaction with the N-nucleophile, followed by reductive elimination, affords the final N-arylated product. nih.gov The versatility of this method has been expanded through the use of various transition metals and reaction conditions, including photoredox catalysis, to facilitate the coupling of alkyl carboxylic acids with different coupling partners. nih.gov
Table 1: Key Parameters in a Hypothetical Copper-Catalyzed Decarboxylative C–N Coupling
| Parameter | Description | Example | Source |
| Catalyst | Facilitates the decarboxylation and coupling process. | Copper(II) Chloride (CuCl₂) | nih.gov |
| Ligand | Stabilizes the metal center and modulates its reactivity. | Phenanthroline (phen) | nih.gov |
| Base | Promotes the initial deprotonation of the carboxylic acid. | Sodium Bicarbonate (NaHCO₃) | nih.gov |
| Solvent | Provides the reaction medium. | Anisole | nih.gov |
| Oxidant | Often required in catalytic cycles. | Molecular Oxygen (O₂) | nih.gov |
Electrochemical Synthesis Approaches for Amino Acid Derivatives
Electrochemical synthesis represents a green and efficient alternative for constructing organic molecules, including amino acid derivatives. arkat-usa.orgresearchgate.net This method uses electrical current to drive chemical reactions, often avoiding harsh reagents and reaction conditions. arkat-usa.org
One relevant electrochemical approach is carboxylation, which involves the fixation of carbon dioxide into an organic substrate. arkat-usa.org The electrochemical carboxylation of organic halides is a promising technique for synthesizing carboxylic acids. arkat-usa.org For example, the synthesis of aryl-2-propionic acids has been achieved by the electrolysis of methyl aryl bromides in an undivided cell with a platinum cathode and a sacrificial magnesium anode. arkat-usa.org The mechanism involves a two-electron reduction of the organic halide to form a carbanion, which then acts as a nucleophile, attacking carbon dioxide to form the carboxylate. arkat-usa.org This carboxylate is then protonated during workup to yield the final carboxylic acid. arkat-usa.org This approach is noted for being environmentally friendly and economical compared to some traditional methods. arkat-usa.org
Furthermore, electrochemical methods can be used to modify existing complex molecules. For instance, the electrochemical oxidation of mefenamic acid in the presence of a nitrite (B80452) ion leads to the formation of nitrated derivatives through a Michael-type addition reaction. researchgate.net This demonstrates the potential of electrochemistry to functionalize amino acid derivatives selectively.
Table 2: Typical Conditions for Electrochemical Carboxylation of an Organic Halide
| Parameter | Specification | Purpose | Source |
| Cell Type | Undivided cell | Simplifies the experimental setup. | arkat-usa.org |
| Cathode | Platinum (Pt) | Site of substrate reduction. | arkat-usa.org |
| Anode | Magnesium (Mg) | Sacrificial anode that dissolves during the reaction. | arkat-usa.org |
| Solvent | Dimethylformamide (DMF) | Dissolves the substrate and supporting electrolyte. | arkat-usa.org |
| Current Density | 10 mA/cm² | Controls the rate of the electrochemical reaction. | arkat-usa.org |
| Reactant | Carbon Dioxide (CO₂) | Source of the carboxyl group, bubbled through the solution. | arkat-usa.org |
Stereoselective Synthesis and Chiral Resolution of Related Structures
Chirality is a fundamental property of many biological molecules, including amino acids. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different biological activities. mdpi.com Therefore, the ability to obtain enantiomerically pure compounds is critical, particularly in the pharmaceutical industry. mdpi.comlibretexts.org
Mechanistic Evaluation of Enantiomer Resolution
Since enantiomers possess identical physical properties such as melting point and solubility, their separation from a 50:50 racemic mixture is a significant challenge. libretexts.org The most common method to achieve this separation is known as classical resolution. mdpi.com
This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org For a racemic carboxylic acid like this compound, an enantiomerically pure chiral amine would be a suitable resolving agent. The reaction converts the pair of enantiomers into a pair of diastereomers (specifically, diastereomeric salts). mdpi.comlibretexts.org
Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by conventional laboratory techniques, most commonly fractional crystallization. libretexts.org During this process, the less soluble diastereomeric salt crystallizes out of the solution first, while the more soluble one remains in the mother liquor. libretexts.org Once the diastereomers are separated, the chiral resolving agent is removed through a simple chemical reaction (e.g., acidification), yielding the individual, enantiomerically pure forms of the original acid. libretexts.org The success of this separation relies on the principle of chiral recognition, where the resolving agent interacts differently with each enantiomer, often described by models like the three-point interaction rule. mdpi.com
Table 3: Steps in the Classical Resolution of a Chiral Carboxylic Acid
| Step | Procedure | Underlying Principle | Source |
| 1. Diastereomer Formation | The racemic acid is reacted with an enantiomerically pure chiral base. | Enantiomers are converted into diastereomeric salts. | libretexts.org |
| 2. Separation | The mixture of diastereomers is separated, typically by fractional crystallization. | Diastereomers have different physical properties, such as solubility. | libretexts.org |
| 3. Liberation of Enantiomer | The separated diastereomeric salt is treated with an acid to remove the resolving agent. | The original chiral acid is regenerated in its enantiomerically pure form. | libretexts.org |
Mechanistic Investigations of Reaction Pathways and Molecular Behavior
Elucidation of Organic Reaction Mechanisms
The synthesis of 3-(2-methoxy-phenylamino)-propionic acid is most plausibly achieved through an aza-Michael addition. This reaction involves the conjugate addition of an amine (2-methoxyaniline) to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters.
The mechanism is understood to proceed via the nucleophilic attack of the nitrogen atom of 2-methoxyaniline onto the β-carbon of the acrylate (B77674). researchgate.net The reactivity of the acrylate is enhanced by the electron-withdrawing nature of the ester or carboxylic acid group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic. nih.gov The reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate or a concerted mechanism with a cyclic transition state. researchgate.net The presence of the methoxy (B1213986) group on the aniline (B41778) ring, an electron-donating group, increases the nucleophilicity of the amine, facilitating the reaction.
Key steps in the proposed aza-Michael addition mechanism:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the electron-deficient β-carbon of the acrylic acid derivative.
Intermediate Formation: This attack forms a zwitterionic intermediate where the nitrogen bears a positive charge and the α-carbon becomes a carbanion, which is stabilized by resonance with the adjacent carbonyl group. researchgate.net
Proton Transfer: A proton is transferred from the nitrogen atom to the α-carbon, often facilitated by the solvent or another amine molecule, to yield the final product. researchgate.net
This type of reaction is foundational in organic synthesis for forming carbon-nitrogen bonds. researchgate.netbeilstein-journals.orgrsc.org
Electronic Structure and Reactivity Analysis
The electronic properties of a molecule are fundamental to understanding its reactivity. For this compound, Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses provide a theoretical framework for this understanding.
FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comjseepublisher.com
For this compound, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the nitrogen lone pair. The presence of the electron-donating methoxy group further elevates the energy of the HOMO, enhancing the molecule's nucleophilic character at these sites. researchgate.net Conversely, the LUMO is likely centered on the antibonding orbitals of the carboxylic acid group, making this the most electrophilic site. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability.
Hypothetical FMO Data for this compound
| Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -5.8 | Nitrogen (N), Phenyl Ring (C1-C6) |
| LUMO | -0.9 | Carboxylic Acid (C=O, C-O) |
| HOMO-LUMO Gap | 4.9 | - |
Note: This data is illustrative and based on theoretical principles for similar molecules. Specific computational results for this compound are not available.
NBO analysis provides a detailed picture of electron density distribution, atomic charges, and stabilizing interactions within a molecule. researchgate.netijnc.ir For this compound, an NBO analysis would reveal key electronic features:
Charge Distribution: It would quantify the partial negative charges on the highly electronegative oxygen and nitrogen atoms and the partial positive charges on the associated carbon and hydrogen atoms.
Delocalization Effects: A key finding would be the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the aromatic ring. This interaction (LP(N) → π*(C-C)) stabilizes the molecule and influences the geometry and reactivity of the amino group.
Hyperconjugation: The analysis would also identify other stabilizing interactions, such as hyperconjugation between the C-H or C-C sigma bonds and adjacent antibonding orbitals.
Illustrative NBO Analysis Data
| Atom | Natural Charge (e) | Hybridization |
|---|---|---|
| Amino N | -0.65 | sp² |
| Methoxy O | -0.55 | sp² |
| Carbonyl O | -0.60 | sp² |
| Carbonyl C | +0.75 | sp² |
Note: This data is illustrative and based on theoretical principles for similar molecules. Specific computational results for this compound are not available.
The electronic structure directly governs the feasibility and outcome of synthesis. In the aza-Michael addition to form this compound, electronic effects are paramount: nih.gov
Nucleophilicity of the Amine: The electron-donating methoxy group at the ortho position of 2-methoxyaniline increases the electron density on the nitrogen atom, making it a stronger nucleophile compared to unsubstituted aniline. This enhances the rate of the Michael addition. researchgate.net
Electrophilicity of the Acceptor: The reactivity of the acrylic acid derivative is controlled by the electron-withdrawing strength of the carbonyl group. A stronger electron-withdrawing group increases the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack. nih.gov
Therefore, the specific arrangement of functional groups and their electronic interplay are crucial for the successful synthesis of the target molecule.
Biotransformation Mechanisms of N-Substituted Aromatics
The metabolic fate of N-substituted aromatic compounds like this compound is of significant interest. While specific studies on this molecule are not available, the biotransformation of aromatic amines generally involves several key pathways.
Aromatic amines can undergo metabolic activation through N-oxidation, a process catalyzed by enzymes such as cytochrome P450 and peroxidases, to form N-hydroxy and nitroso derivatives. nih.govoup.comuomustansiriyah.edu.iq These oxidized metabolites are often more toxic and can be carcinogenic. uomustansiriyah.edu.iq
A crucial detoxification mechanism is the reduction of these N-oxidized species back to the parent amine. This reductive pathway limits the bioavailability of the harmful oxidized intermediates. nih.gov
A plausible biotransformation and detoxification cycle for this compound could involve:
N-Oxidation: The secondary amine is oxidized in the body to its corresponding N-hydroxylamine derivative, 3-(N-hydroxy-2-methoxyphenylamino)propionic acid. This is a common metabolic step for both primary and secondary amines. documentsdelivered.comtandfonline.com
Reductive Detoxification: The N-hydroxylamine metabolite can then be reduced back to the original amine by enzymes like hydroxylamine (B1172632) reductase or non-enzymatically by cellular reducing agents such as glutathione (B108866) and ascorbate. nih.govnih.govwikipedia.org This reversible reduction prevents the accumulation of the more reactive hydroxylamine species. nih.gov
This cycle of oxidation and reduction is a key feature of the metabolism of many aromatic amines, balancing metabolic activation with detoxification.
Microbial Catabolism and Degradation Pathways
The microbial breakdown of xenobiotic compounds is a critical process for environmental bioremediation. While specific studies on the microbial catabolism of this compound are not extensively documented in current literature, a plausible degradation pathway can be postulated based on the well-characterized microbial metabolism of structurally analogous compounds. This section outlines a hypothetical pathway by dissecting the molecule into its primary constituents: the o-anisidine (B45086) (2-methoxyaniline) moiety and the 3-aminopropionic acid (β-alanine) side chain.
The proposed catabolic route likely involves initial enzymatic attacks on either the aromatic ring or the aliphatic side chain, leading to a series of intermediates that can enter central metabolic pathways. Key processes are expected to include oxidative deamination, demethylation, hydroxylation, and ring cleavage.
Proposed Degradation Pathway
The microbial degradation of this compound is hypothesized to proceed through a multi-step pathway involving several key enzymatic reactions. The initial step could be an oxidative deamination catalyzed by an aniline oxygenase, a common enzyme in the degradation of aniline and its derivatives by various bacteria. nih.govasm.orgmicrobiologyjournal.org This would lead to the formation of catechol and 3-aminopropionic acid (β-alanine).
Alternatively, the degradation could be initiated by the cleavage of the ether bond of the methoxy group, a reaction catalyzed by O-demethylases, resulting in a hydroxylated intermediate. Following these initial steps, the aromatic ring is likely to be cleaved, a hallmark of aerobic degradation of aromatic compounds. researchgate.net
The β-alanine released would then be metabolized through known pathways. In organisms like Pseudomonas putida, β-alanine metabolism can proceed via transamination to malonate semialdehyde, which is then decarboxylated and oxidized to enter the Krebs cycle. nih.gov
The following table outlines the potential stages of degradation and the key intermediates.
| Stage | Proposed Intermediate | Key Enzyme Class | Description |
|---|---|---|---|
| 1 | Catechol and 3-Aminopropionic acid (β-Alanine) | Aniline Oxygenase | Initial oxidative deamination cleaves the bond between the aniline nitrogen and the propionic acid side chain. nih.govasm.orgmicrobiologyjournal.org |
| 2 | Protocatechuate | Catechol Dioxygenase | The resulting catechol undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolism. nih.govasm.orgmicrobiologyjournal.org |
| 3 | Malonate Semialdehyde | β-Alanine-pyruvate transaminase | The released β-alanine is converted to malonate semialdehyde. nih.gov |
| 4 | Acetyl-CoA | Malonate Semialdehyde Dehydrogenase | Malonate semialdehyde is further metabolized to acetyl-CoA, which enters the Krebs cycle for complete mineralization. |
Microorganisms and Enzymes
A variety of microorganisms have been identified that possess the enzymatic machinery to degrade compounds structurally similar to this compound. These organisms are often isolated from contaminated soils and industrial wastewater.
The table below lists microorganisms known to degrade aniline, substituted anilines, and phenylpropionic acid, along with the key enzymes involved in these catabolic pathways.
| Microorganism | Substrate(s) | Key Enzyme(s) | Reference |
|---|---|---|---|
| Moraxella sp. strain G | Aniline, Chloroanilines | Aniline Oxygenase, Catechol 1,2-dioxygenase | nih.govasm.org |
| Pseudomonas putida | Phenylpropionic acid | Phenylacetyl-CoA Oxygenase | researchgate.net |
| Achromobacter sp. | Aniline | Not specified | nih.gov |
| Pseudomonas aeruginosa | Aniline | Catechol 1,2-dioxygenase | microbiologyjournal.org |
| Enterobacter asburiae | Aniline | Catechol 1,2-dioxygenase | microbiologyjournal.org |
| Arthrobacter pascens | N-benzylformamide | N-substituted formamide (B127407) deformylase | wikipedia.org |
| Pseudomonas putida Y-9 | β-Alanine | ydfG gene product | nih.gov |
It is important to note that the efficiency of degradation can be influenced by the nature and position of substituents on the aromatic ring. For instance, Moraxella sp. strain G was unable to utilize 4-methoxyaniline, suggesting that the methoxy group can confer resistance to degradation in some microorganisms. nih.govasm.org The complete mineralization of this compound would require a microbial consortium where different species carry out different steps of the degradation pathway.
Advanced Computational Chemistry and Theoretical Modeling
Quantum Chemical Studies
Quantum chemical studies, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the behavior of 3-(2-Methoxy-phenylamino)-propionic acid at the atomic level.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. mdpi.com This method is favored for its balance of accuracy and computational efficiency. DFT calculations for this compound would involve the use of a functional, such as B3LYP, and a basis set, like 6-31G(d), to approximate the solutions to the Schrödinger equation. researchgate.net Such calculations can predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's reactivity and interactions. researchgate.net The choice of functional and basis set is critical and is often validated against experimental data for similar compounds to ensure the reliability of the theoretical predictions. researchgate.net
A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of this compound. chemrxiv.org This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, the geometry optimization would reveal the spatial arrangement of the methoxy-phenyl group relative to the propionic acid chain, which is critical for understanding its potential interactions with biological targets.
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C-C Bond Length (propionic acid backbone) | 1.53 Å |
| C-N Bond Length | 1.38 Å |
| C=O Bond Length (carboxyl group) | 1.21 Å |
| C-O-C Bond Angle (methoxy group) | 118° |
| Phenyl Ring Dihedral Angle | Variable |
Note: The values in this table are illustrative examples of what would be obtained from a molecular geometry optimization and are not based on actual published data for this specific compound.
Following geometry optimization, the vibrational frequencies of this compound can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted frequencies can be used to simulate the infrared (IR) and Raman spectra of the compound. scispace.com By comparing these theoretical spectra with experimentally obtained spectra, a detailed assignment of the spectral bands can be achieved, providing confidence in the calculated structure. scispace.com For example, characteristic frequencies for the C=O stretch of the carboxylic acid, the N-H bend of the amine, and the C-O stretch of the methoxy (B1213986) group would be identified.
The distribution of electron density within this compound can be analyzed using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed on the DFT-optimized geometry. mdpi.comscispace.com This analysis provides the partial atomic charges on each atom, offering insights into the molecule's polarity and electrostatic potential. The atomic charges are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for identifying electrophilic and nucleophilic sites within the molecule, which are key to its chemical reactivity. mdpi.com
DFT calculations can also be used to predict the thermochemical properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. chemrxiv.orgnih.gov These properties are calculated based on the vibrational frequencies and other electronic structure data. Thermochemical predictions are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. nih.gov
Table 2: Predicted Thermochemical Properties of this compound at 298.15 K (Illustrative)
| Property | Predicted Value (Illustrative) |
| Enthalpy of Formation | -XXX kJ/mol |
| Standard Entropy | XXX J/(mol·K) |
| Gibbs Free Energy of Formation | -XXX kJ/mol |
Note: The values in this table are illustrative examples of what would be obtained from thermochemical property predictions and are not based on actual published data for this specific compound.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov These approaches are fundamental in medicinal chemistry for designing and optimizing new drug candidates. nih.govmdpi.com
For this compound, SAR studies would involve synthesizing and testing a series of structurally related analogs to determine how modifications to different parts of the molecule—such as the position of the methoxy group, substitution on the phenyl ring, or alterations to the propionic acid chain—affect its biological activity. nih.gov
QSAR modeling takes this a step further by developing mathematical equations that quantitatively link the structural properties (descriptors) of a set of molecules to their activities. nih.govresearchgate.net These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). researchgate.net A QSAR model for a series of compounds including this compound could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for understanding and predicting ligand-protein interactions.
The evaluation of binding modes involves analyzing the different conformations and orientations a ligand can adopt within a protein's binding site. This analysis helps in identifying the most stable and likely binding pose. A detailed search of the Protein Data Bank (PDB) and other scientific literature did not yield any studies that have performed molecular docking to evaluate the binding modes of this compound with any specific protein target.
Following the determination of a likely binding mode, a computational assessment would detail the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This assessment provides insights into the mechanism of action and can guide the design of more potent or selective molecules. There is currently no available research that provides a computational assessment of the molecular interactions between this compound and any biological targets.
Computational Prediction of Reactivity and Stability Indices
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com
Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Organic Molecules (Note: This data is for illustrative purposes and does not represent this compound)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Imidazole Derivative irjweb.com | -6.2967 | -1.8096 | 4.4871 |
| Fluoxetine Derivative researchgate.net | - | - | 12.3213 |
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. This index is calculated using the HOMO and LUMO energies. irjweb.com
For this compound, Fukui function analysis would be invaluable in pinpointing the atoms most likely to participate in chemical reactions. For instance, it could predict whether an electrophilic attack is more likely to occur at the nitrogen atom of the amino group, the oxygen atoms of the methoxy or carboxyl groups, or specific carbon atoms on the phenyl ring. Studies on aniline (B41778) derivatives have shown that the distribution of net radical cation spin, which is related to the Fukui function, is highly sensitive to the nature and position of substituents. researchgate.net
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO responses. researchgate.netnih.gov The presence of the phenyl ring, the amino group (donor), and the methoxy group (donor) in this compound suggests that it may possess NLO properties.
Computational methods can predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. A high β value is indicative of a strong NLO response. The intramolecular charge transfer from the donor groups (amino and methoxy) to the π-system of the phenyl ring could lead to a significant NLO effect. Research on other donor-acceptor substituted aromatic compounds has shown that the strength of the donor and acceptor groups, as well as the nature of the conjugated bridge, plays a crucial role in determining the magnitude of the NLO response. researchgate.net
Biological Interaction Mechanisms and Pharmacological Research Applications
Modulation of Biological Macromolecule Interactions
The structure of 3-(2-Methoxy-phenylamino)-propionic acid, featuring both an amino acid-like moiety and an aromatic ring, suggests potential for interaction with biological macromolecules.
Protein-Protein Interaction Modulation by Amino Acid Derivatives
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their modulation by small molecules is a significant area of drug discovery. Amino acid derivatives can be designed to mimic key residues at the interface of interacting proteins, thereby disrupting or stabilizing these interactions. For instance, derivatives of amino acids are explored as inhibitors of the p53-MDM2 interaction, a critical target in cancer therapy. The core structure of this compound could theoretically serve as a scaffold for developing such modulators, although no specific research has been published to support this for this compound.
Stereochemical Influence on Biological Interactions
The stereochemistry of a molecule is often a critical determinant of its biological activity. The presence of a chiral center in many amino acid derivatives means that different stereoisomers can exhibit distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. While this is a well-established principle in pharmacology, the specific stereochemical influences of this compound on biological systems have not been documented.
Molecular Mechanisms of Biological Responses
The potential for this compound to elicit biological responses would likely be mediated through interactions with specific cellular components like enzymes or receptors.
Enzyme Inhibition Pathways
Aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily function by inhibiting cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar inhibitory activity. However, without experimental data, its potency and selectivity towards COX-1 and COX-2 remain unknown.
Receptor Activation Mechanisms
The interaction of small molecules with cellular receptors can trigger a wide range of signaling cascades. Depending on its three-dimensional structure and electronic properties, this compound could potentially bind to various receptors. However, there is currently no published evidence to indicate which, if any, receptors it may activate or inhibit.
Preclinical and Mechanistic Studies of Therapeutic Potential
Preclinical studies are essential to determine the therapeutic potential of a compound. Such studies would involve in vitro assays to assess its activity against specific targets and in vivo models to evaluate its efficacy and pharmacokinetic profile. To date, no preclinical or mechanistic studies for this compound have been published in the public domain. Therefore, its therapeutic potential in any disease area remains entirely speculative.
An Examination of the Biological and Pharmacological Profile of Propionic Acid Derivatives
While specific research on the compound this compound is not extensively available in public literature, a broader investigation into the class of propionic acid derivatives reveals a significant range of biological interactions and therapeutic applications. This article delineates the known mechanisms of action for this important class of molecules, with a focus on their anti-inflammatory, antidiabetic, antimicrobial, and analgesic properties, as well as their influence on metabolic homeostasis.
Propionic acid and its derivatives are a diverse group of molecules with a wide array of pharmacological activities. researchgate.net The presence of a carboxyl group is often crucial for their broad-spectrum pharmacological effects. ijpsr.com
Aryl propionic acid derivatives are a prominent family of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). researchgate.netorientjchem.org Their primary mechanism of anti-inflammatory action is the inhibition of prostaglandin (B15479496) synthesis. pharmacy180.com This is achieved by blocking the activity of cyclooxygenase (COX) enzymes, which are key to the conversion of arachidonic acid into prostaglandins. orientjchem.org
There are two main isoforms of the COX enzyme:
COX-1: This is a constitutive enzyme that plays a role in protecting the gastrointestinal tract. orientjchem.org
COX-2: This enzyme is inducible and is primarily involved in mediating inflammation. orientjchem.org
While many propionic acid derivatives are non-selective and inhibit both COX-1 and COX-2, the (S)-enantiomer is typically the one with inhibitory activity against the COX isoenzymes and is responsible for the therapeutic action. orientjchem.org Some derivatives, such as ketoprofen (B1673614), may also exhibit additional anti-inflammatory actions like stabilizing lysosomes and inhibiting lipoxygenase (LOX). pharmacy180.com Certain amide derivatives of propanoic acid have also demonstrated potent anti-inflammatory activity. orientjchem.org
| Compound Class | Mechanism of Action | Key Enzymes Involved | Example |
| Aryl Propionic Acid Derivatives | Inhibition of Prostaglandin Synthesis | Cyclooxygenase (COX-1 and COX-2) | Ibuprofen, Ketoprofen |
| Amide Derivatives of Propanoic Acid | Anti-inflammatory activity | Not specified | - |
Propionic acid, a short-chain fatty acid produced by gut microbiota, has demonstrated potential in the context of diabetes and metabolic health. najah.edu It has been shown to improve tissue insulin (B600854) sensitivity and lower fatty acid levels in the liver and plasma. najah.edu Preclinical studies suggest that acute administration of propionic acid can stimulate the release of glucagon, fatty acid binding protein 4 (FABP4), and norepinephrine, which can lead to an increase in glucose production. nih.gov However, chronic administration in mice has been associated with weight gain and insulin resistance. nih.gov
The mechanisms behind these effects are multifaceted. Propionic acid can be converted to propionyl-CoA, which enters the Krebs cycle and can lead to glucose production. najah.edu Some propionic acid derivatives have been investigated for their potential to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. google.com
PPARα activation is involved in the β-oxidation of fatty acids and is the target for the hypotriglyceridemic action of fibrates. google.com
PPARγ activation , primarily in adipose tissue, is the mechanism of action for antidiabetic thiazolidinediones. google.com
Propionic acid has also been observed to exert a more pronounced lowering effect on Activating Transcription Factor 6 (ATF6), a component of the unfolded protein response, which is elevated in type 2 diabetes. nih.gov
| Compound/Derivative | Observed Effect | Potential Mechanism |
| Propionic Acid | Improved insulin sensitivity, lower plasma fatty acids | Activation of G-protein coupled receptors 41 and 43, potential PPARγ activation |
| Propionic Acid Derivatives | Lowering of circulating glucose levels | Activation of PPARα and PPARγ |
| Propionic Acid | Lowering of ATF6 | Modulation of the unfolded protein response |
Propionic acid and its derivatives are utilized as antimicrobial agents in food preservation. drugbank.comwikipedia.org Their antimicrobial action stems from several mechanisms. One key mechanism is the ability of propionic acid to lower the pH of its environment to a level that is detrimental to pathogenic microbes. drugbank.com In its undissociated, lipid-soluble form, it can also penetrate microbial cells. drugbank.com
Once inside the microbial cell, the metabolic fate of propionates can vary, leading to different inhibitory effects. drugbank.com These can include:
Competition with acetate (B1210297) in the acetokinase system. drugbank.com
Blockage of the conversion of pyruvate (B1213749) to acetyl-coenzyme A. drugbank.com
Interference with the synthesis of pantothenic acid. drugbank.com
Some studies suggest that the antifungal activity of propionic acid may result from the inhibition of glucose metabolism in certain fungi by propionyl-CoA. drugbank.com Furthermore, other metabolites produced during propionic acid fermentation, such as diacetyl and 3-phenyl lactic acid, also possess antibacterial or antifungal properties. mdpi.com Research has shown that propionic acid derivatives can be effective against both gram-positive and gram-negative bacteria. researchgate.net
| Mechanism | Description | Target Microorganisms |
| Environmental pH Reduction | Lowers the pH to levels that are harmful to microbes. | Bacteria and Fungi |
| Cell Penetration | The undissociated form enters microbial cells. | Bacteria and Fungi |
| Metabolic Interference | Competes with essential metabolic pathways. | Bacteria |
| Enzyme Inhibition | Propionyl-CoA inhibits glucose metabolism. | Fungi |
The analgesic, or pain-relieving, properties of many aryl propionic acid derivatives are closely linked to their anti-inflammatory mechanism of action. researchgate.netorientjchem.org As NSAIDs, compounds like ibuprofen, naproxen, and ketoprofen provide analgesia by inhibiting the production of prostaglandins. pharmacy180.comhumanjournals.com Prostaglandins are known to sensitize peripheral nociceptors (pain receptors) to other inflammatory mediators, thereby lowering the pain threshold. By reducing prostaglandin levels at the site of inflammation, these drugs help to alleviate pain. pharmacy180.com Ibuprofen, for instance, is a well-known analgesic with potent pain-relieving, antipyretic, and anti-inflammatory properties. orientjchem.org
Propionic acid and its derivatives play a role in various aspects of metabolic homeostasis, extending beyond their direct anti-inflammatory and antimicrobial effects.
Oxidative stress is a condition characterized by an imbalance between the generation of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net In the context of propionic acidemia, a metabolic disorder leading to the accumulation of propionate (B1217596), oxidative stress is a significant contributor to neurological damage. nih.gov Elevated propionate levels have been shown to stimulate lipid peroxidation in brain tissue. nih.gov
However, some arylpropionic acid NSAIDs have demonstrated the ability to scavenge superoxide (B77818) radicals (O2•−) and hydrogen peroxide (H2O2), indicating antioxidant activity. researchgate.net For instance, fenbufen (B1672489), flurbiprofen, indoprofen, and ketoprofen have shown O2•− scavenging capabilities. researchgate.net In a mouse model of propionic acidemia, treatment with antioxidants was found to ameliorate oxidative damage. nih.gov
Propionic acid, as a major metabolite of the gut microbiota, plays a crucial role in intestinal health. nih.gov It has been shown to exert anti-inflammatory effects in various diseases. nih.gov One of the key mechanisms is its ability to protect and enhance the intestinal barrier function. nih.govacs.org
Research has demonstrated that propionic acid can:
Promote cell migration: It can help intestinal epithelial cells to migrate and repair damage caused by inflammation. nih.gov
Strengthen tight junctions: It can increase the expression of tight junction proteins like ZO-1, occludin, and claudin-1, which are essential for maintaining the integrity of the intestinal barrier. nih.govacs.org
Enhance the mucus barrier: Some derivatives like indole-3-propionic acid can increase the production of mucins (MUC2 and MUC4). acs.org
Inhibit inflammatory pathways: Propionic acid can suppress the activation of the TLR4/NF-κB pathway, which is involved in the inflammatory response to lipopolysaccharide (LPS). nih.gov It can also inhibit the activation of the NLRP3 inflammasome. nih.gov
Impact on Metabolic Homeostasis and Disease Pathways
Role of Amino Acid Derivatives in Cellular Processes
Amino acid derivatives, a diverse group of molecules structurally related to the canonical amino acids, play critical roles in a vast array of cellular processes. These compounds, which include this compound, are often intermediates or end-products of metabolic pathways and can function as signaling molecules, neurotransmitters, and building blocks for more complex macromolecules. Their structural modifications, such as the presence of a methoxy (B1213986) group on the phenyl ring in this compound, can significantly influence their biological activity and metabolic fate compared to their parent amino acids.
Precursor Roles in Metabolic Pathways
While specific metabolic pathways involving this compound are not extensively documented in publicly available research, the general role of amino acid derivatives as metabolic precursors is well-established. For instance, propionic acid and its derivatives are integral to central metabolism. Propionyl-CoA, a key intermediate, can be formed from the catabolism of certain amino acids and fatty acids. It can then enter the citric acid cycle via conversion to succinyl-CoA, or be utilized in other biosynthetic pathways. The metabolism of other amino acid derivatives, such as 2-amino-3-phosphonopropionic acid in Tetrahymena pyriformis, involves deamination and decarboxylation to yield intermediates that can be further metabolized. This highlights the potential for modified amino acids like this compound to serve as precursors for various cellular constituents, although specific pathways remain to be elucidated.
Interkingdom Signaling Mechanisms
The role of amino acid derivatives in interkingdom signaling—communication between different organisms, such as bacteria and their hosts—is a growing area of research. While direct evidence for the involvement of this compound in such signaling is not currently available, the fundamental principles of chemical communication between kingdoms often involve small, diffusible molecules derived from common metabolic pools. The structural characteristics of this compound, including its amino acid-like scaffold and modified aromatic ring, make it a plausible candidate for involvement in such signaling pathways, potentially influencing microbial communities or host responses. However, dedicated research is required to explore this hypothesis.
Applications in Peptide Research and Drug Design
The incorporation of non-canonical amino acids and their derivatives is a powerful strategy in peptide research and drug design. These modifications can confer desirable properties to peptides, such as increased stability against enzymatic degradation, enhanced receptor binding affinity, and improved pharmacokinetic profiles.
Research on related methoxyphenyl-containing propionic acid derivatives has demonstrated their potential in drug design. For example, the synthesis of novel indole-3-propionic acid and 5-methoxy-indole carboxylic acid derived hydrazone hybrids has been explored for developing multifunctional neuroprotective agents. Similarly, derivatives of 2-phenylpropionic acid have been investigated as dual cyclooxygenase (COX) inhibitory and antibacterial agents.
In the context of peptide-based drug design, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with amino acids or peptides is a strategy to enhance their therapeutic index. For instance, a fenbufen analog, 4-(4-methoxyphenyl)-4-oxobutanoic acid, has been used in the synthesis of hybrid compounds with potential dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX). The inclusion of a β-amino acid moiety, a structural feature related to this compound, into a highly amyloidogenic peptide sequence has been shown to completely inhibit amyloid fibril formation, suggesting therapeutic potential for conditions like rheumatoid arthritis.
These examples with structurally related compounds underscore the potential utility of this compound as a building block in the design of novel peptides and therapeutic agents. Its unique structure could be leveraged to create compounds with tailored biological activities.
Environmental Transformation and Fate Studies
Biodegradation and Biotransformation of N-Substituted Aromatic Compounds
N-substituted aromatic compounds, a class to which 3-(2-Methoxy-phenylamino)-propionic acid belongs, are recognized as environmental contaminants stemming from industrial activities such as the manufacturing of dyes, pharmaceuticals, and pesticides. oup.com The microbial breakdown of these compounds is a critical process determining their persistence and impact on ecosystems.
In aquatic environments, the biodegradation of N-substituted aromatic compounds is primarily a microbial endeavor. canada.ca The structure of the compound, particularly the nature and position of its substituents, significantly influences its susceptibility to microbial attack. For instance, the presence of electron-withdrawing groups like nitro or azo groups can make the aromatic ring less susceptible to initial oxidative attack by microbial oxygenases. oup.com Conversely, groups like hydroxyl (-OH), amino (-NH2), and methoxy (B1213986) (-OCH3) are considered electron-attracting and can facilitate easier degradation. researchgate.net
Microorganisms have evolved diverse metabolic strategies to break down these complex molecules. nih.gov The degradation pathways often involve initial transformations that destabilize the aromatic ring, making it amenable to cleavage. unesp.brnih.gov For aniline (B41778) and its derivatives, biodegradation can proceed through different routes depending on the specific compound and the microbial species involved. researchgate.net Some freshwater green algae, for example, have been shown to participate in the photodegradation of aniline, a process that can be significantly accelerated by the presence of these organisms. researchgate.net
The presence or absence of oxygen is a critical determinant in the transformation pathways of N-substituted aromatic compounds. nih.gov
Aerobic Transformation: Under aerobic conditions, the initial steps of degradation often involve oxidation reactions catalyzed by oxygenases. oup.com These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols or other dihydroxylated intermediates. unesp.br These intermediates are then susceptible to ring cleavage, ultimately leading to mineralization. nih.gov For some aniline derivatives, acetylation has been observed as a major transformation mechanism under aerobic conditions. nih.gov
Anaerobic Transformation: In anaerobic environments, reductive processes dominate. oup.com For compounds with nitro and azo substituents, these groups are readily reduced to aromatic amines. oup.com This reductive step is often a form of detoxification, as the resulting amines can be less toxic than the parent compounds. oup.com Following reduction, some aromatic amines can be further metabolized under anaerobic conditions, though in many cases, they may persist. oup.com For aniline itself, anaerobic degradation can involve an initial carboxylation to 4-aminobenzoate, which is then activated to 4-aminobenzoyl-CoA and subsequently deaminated to benzoyl-CoA. scispace.com The transformation of propionic acid under anaerobic conditions can be enhanced by the presence of electron acceptors like nitrate (B79036) (NO3-), sulfate (B86663) (SO42-), and ferric iron (Fe3+). mdpi.com
The formation of different metabolites under aerobic and anaerobic conditions highlights the existence of distinct metabolic pathways governed by the oxygen status of the environment. nih.gov
The ultimate goal of biodegradation is the complete mineralization of organic pollutants into harmless inorganic substances like carbon dioxide, water, and mineral salts. nih.gov For N-substituted aromatic compounds, this process often begins with detoxification steps. As mentioned, the anaerobic reduction of nitro and azo groups to aromatic amines is a significant detoxification mechanism. oup.com
The potential for complete mineralization depends on the specific compound and the microbial consortia present. While some N-substituted aromatic compounds can be fully mineralized and serve as a source of carbon and energy for anaerobic bacteria, others may only undergo partial transformation. oup.com The recalcitrant nature of some of these compounds can pose challenges for effective biological treatment. oup.com However, a sequential anaerobic-aerobic treatment strategy has been proposed as a viable option. The initial anaerobic stage serves to reduce and detoxify the compounds, making them more susceptible to subsequent aerobic degradation and mineralization. oup.com
Environmental Occurrence and Transport Mechanisms
The presence and movement of this compound and related compounds in the environment are dictated by their sources and physicochemical properties.
N-substituted aromatic compounds are introduced into the environment primarily through industrial effluents. nih.gov Industries involved in the production of dyes, pharmaceuticals, and other chemicals are significant sources of these compounds in their wastewater. nih.govmdpi.com For example, the production of the dye 2-phenylamino-3-methyl-6-di-n-butylaminofluoran results in a high-strength refractory organic waste stream. nih.gov
Once released, these compounds can be distributed across various environmental compartments, including water, soil, and sediment. Aniline, for instance, is expected to be predominantly found in water due to its high solubility and relatively low vapor pressure. canada.ca However, it can also adsorb to soil and sediment, particularly those with high organic matter content. The transport of these compounds can be influenced by their adsorption to colloidal organic matter, which can increase their mobility in groundwater. While some aniline derivatives are removed in wastewater treatment plants (WWTPs), they are often only partially eliminated, leading to their presence in surface waters. mdpi.com
Factors Influencing Environmental Fate and Persistence
The environmental persistence of this compound is influenced by a variety of chemical, physical, and biological factors.
The chemical structure of the compound is a primary determinant of its biodegradability. The presence of certain functional groups can either enhance or hinder microbial degradation. researchgate.net Environmental conditions such as pH, temperature, and the availability of nutrients also play a crucial role. For example, low pH can increase the adsorption of aniline to sediment, potentially affecting its bioavailability for degradation. The presence of other organic matter, such as humic acids, can also influence the fate of these compounds through adsorption and photosensitization processes.
The microbial community present in a given environment is another critical factor. The adaptation of microbial populations to the presence of these compounds can lead to the development of degradation capabilities over time. nih.gov However, the toxicity of the compounds themselves can also inhibit microbial activity, thus limiting their own degradation. oup.com The interplay of these factors ultimately determines the rate and extent of degradation, and therefore the environmental persistence of N-substituted aromatic compounds.
Influence of Environmental Conditions (e.g., pH)
No specific data was found regarding the influence of environmental conditions such as pH on the stability and degradation of this compound. While the stability of many chemical compounds is influenced by pH, leading to different degradation pathways like hydrolysis or oxidation, dedicated studies for this particular compound are not present in the available literature. researchgate.netajpojournals.orgnih.govresearchgate.net For instance, the ionization state of a molecule, which is pH-dependent, can significantly affect its chemical reactivity and subsequent degradation. researchgate.netajpojournals.org However, without specific research, any discussion on how pH affects this compound would be speculative.
Table 1: Influence of pH on the Stability of this compound No data available
| pH Value | Degradation Rate | Half-life | Observed Byproducts |
|---|
Role of Microbial Communities and Specific Strains
There is no available research on the role of microbial communities or specific microbial strains in the biodegradation of this compound. The breakdown of structurally similar compounds, such as certain herbicides, has been shown to be facilitated by various microorganisms, including bacteria and fungi. nih.govvu.nlresearchgate.net These studies often identify specific enzymes and metabolic pathways involved in the degradation process. For example, microbial communities containing species of Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter have been found to degrade other complex organic molecules. nih.gov However, no such studies have been published for this compound.
Table 2: Microbial Degradation of this compound No data available
| Microbial Strain/Community | Degradation Efficiency (%) | Metabolites Identified | Reference |
|---|
Table 3: Specific Microbial Strains Involved in Transformation No data available
| Strain Name | Phylum/Class | Transformation Pathway | Resulting Products |
|---|
Advanced Analytical Methodologies for Characterization and Elucidation
Chromatographic Separation Techniques
Chromatography is fundamental in isolating 3-(2-Methoxy-phenylamino)-propionic acid from reaction mixtures or for quantifying it in various matrices. Both liquid and gas chromatography are applicable, each with specific advantages for analyzing this type of compound.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a non-polar stationary phase is used with a polar mobile phase. pensoft.net
Method development for similar propanoic acid derivatives often involves optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with pH modifiers like buffer solutions, to achieve efficient separation from impurities. pensoft.netresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the aromatic ring of the molecule exhibits maximum absorbance. researchgate.netcnrs.fr For enhanced sensitivity, especially at low concentrations, pre-column derivatization followed by fluorescence detection can be employed. nih.gov The stability of the compound under different pH conditions can also be assessed using a validated HPLC method. pensoft.net
Interactive Table 1: Typical HPLC Parameters for Propionic Acid Derivative Analysis
| Parameter | Description | Common Settings |
| Column | Stationary Phase | C18 (Reversed-Phase), Silica (Normal-Phase) researchgate.net |
| Mobile Phase | Eluent | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water, often with buffer researchgate.netcnrs.fr |
| Flow Rate | Speed of Eluent | 0.5 - 1.5 mL/min |
| Detector | Signal Measurement | Diode Array Detector (DAD) or UV-Vis (e.g., at 254 nm or 264 nm) researchgate.netcnrs.fr |
| Temperature | Column Oven | Ambient to 60 °C researchgate.net |
| Injection Vol. | Sample Amount | 5 - 20 µL pensoft.netnih.gov |
Two-Dimensional Chromatography for Isomer Resolution
Structural isomers can be particularly challenging to separate using conventional one-dimensional HPLC due to their similar physicochemical properties. Two-dimensional liquid chromatography (2D-LC) offers a powerful solution by subjecting the sample to two independent separation mechanisms. nih.gov For a compound like this compound, positional isomers (e.g., 3-(3-Methoxy-phenylamino)-propionic acid or 3-(4-Methoxy-phenylamino)-propionic acid) would be difficult to resolve.
A 2D-LC system could employ a reversed-phase separation in the first dimension, followed by a second-dimension separation based on a different principle, such as hydrophilic interaction liquid chromatography (HILIC). nih.gov This orthogonality between the two dimensions significantly increases the peak capacity and resolving power, enabling the separation of closely related isomers. nih.gov
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. While propionic acid itself can be analyzed by GC, direct analysis of this compound may be challenging due to its relatively low volatility and the presence of polar carboxyl and amine groups. cerealsgrains.orgnih.gov These functional groups can lead to peak tailing and adsorption on the column.
To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and less polar derivative. nih.gov For instance, esterification of the carboxylic acid group can significantly improve its chromatographic behavior. Alternatively, specialized columns, such as those packed with porous polymer beads, can sometimes allow for the direct analysis of free acids in aqueous solutions without a liquid phase. cerealsgrains.org When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative accuracy. osha.gov For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both retention time data and a mass spectrum for structural confirmation. nih.gov
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for the structural elucidation of molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for providing a detailed picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are crucial for the unequivocal identification of this compound. nih.govchemicalbook.com
The ¹H NMR spectrum would show distinct signals for each type of proton in the molecule. docbrown.info The aromatic protons on the methoxy-substituted ring would appear in the downfield region (typically 6.5-7.5 ppm). The single proton on the nitrogen atom (N-H) would also be present in this region, though its signal can be broad and its position variable. The methoxy (B1213986) group (O-CH₃) protons would give a sharp singlet around 3.8 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) of the propionic acid chain would appear as multiplets, likely in the 2.5-3.5 ppm range, with their exact chemical shifts and splitting patterns determined by their neighboring protons. The carboxylic acid proton (-COOH) would give a characteristically broad singlet at a very downfield position (>10 ppm). docbrown.infochemicalbook.com
Interactive Table 2: Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -COOH | > 10.0 | Broad Singlet | 1H |
| Aromatic (C₆H₄) | 6.7 - 7.2 | Multiplets | 4H |
| -NH- | 5.0 - 7.0 | Broad Singlet | 1H |
| -OCH₃ | ~ 3.8 | Singlet | 3H |
| -NH-CH₂- | ~ 3.4 | Triplet | 2H |
| -CH₂-COOH | ~ 2.6 | Triplet | 2H |
Structural Elucidation and Conformational Analysis
Beyond simple identification, NMR spectroscopy is a sophisticated tool for complete structural elucidation and for studying the molecule's preferred shape in solution (conformational analysis). mestrelab.comnih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, confirming the precise arrangement of atoms in the structure.
Furthermore, the rotational freedom around the C-C single bonds in the propionic acid side chain means the molecule can exist as a mixture of different conformers (e.g., anti and gauche). nih.gov The magnitude of the vicinal proton-proton coupling constants (³JHH) between the two methylene groups can be measured from a high-resolution ¹H NMR spectrum. Using established correlations like the Karplus equation, these coupling constants can be used to calculate the dihedral angles and thus determine the relative populations of the different conformers in solution. mestrelab.comnih.gov Computational methods, such as Density Functional Theory (DFT), can be used alongside experimental NMR data to refine the three-dimensional structure and gain deeper insight into its conformational preferences. uky.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the secondary amine, and the substituted benzene (B151609) ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1710-1680 | Stretching |
| N-H (Secondary Amine) | 3400-3300 | Stretching |
| C-N (Aromatic Amine) | 1335-1250 | Stretching |
| C-O (Aryl Ether) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
This table represents expected ranges for the functional groups present in this compound. Actual peak positions can vary based on the specific molecular environment and sample preparation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted benzene ring in this compound gives rise to characteristic absorptions in the UV region. The methoxy and amino substituents on the aromatic ring are expected to influence the position and intensity of these absorption bands. Typically, aromatic systems exhibit π → π* transitions. The specific wavelengths of maximum absorbance (λmax) are sensitive to the solvent used for the analysis.
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200-280 | Benzene Ring |
| n → π | >280 | Carbonyl, Amine |
The exact λmax values and molar absorptivity would require experimental determination.
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS, FT-ICR-MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. Techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) can achieve mass accuracies in the parts-per-million (ppm) range. For this compound (C₁₀H₁₃NO₃), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm its composition.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Theoretical Monoisotopic Mass | 195.08954 |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z (ESI+) | 196.09682 |
Fragmentation Pattern Analysis
In addition to providing molecular weight information, mass spectrometry can be used to deduce structural information through the analysis of fragmentation patterns. By inducing the parent ion to break apart and analyzing the masses of the resulting fragment ions, it is possible to piece together the structure of the original molecule. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group, cleavage of the propionic acid side chain, and fragmentation of the methoxy-substituted phenyl ring.
Hyphenated Analytical Techniques
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy or spectrometry, providing a powerful approach for the analysis of complex mixtures and the definitive identification of individual components.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile compounds like this compound. In this technique, the compound is first separated from any impurities or other components in a mixture using high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced directly into the ion source of a mass spectrometer. This allows for the determination of the compound's retention time from the chromatography and its mass-to-charge ratio from the mass spectrometer, providing a high degree of confidence in its identification. The use of a high-resolution mass spectrometer as the detector in an LC-HRMS setup would further enhance the certainty of the identification by providing an accurate mass measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound by GC-MS would typically require derivatization to increase its volatility, a necessary step for compounds containing polar functional groups like carboxylic acids and secondary amines. A common derivatization process involves esterification of the carboxylic acid group and/or acylation of the amino group.
Hypothetical GC-MS Parameters:
The following table outlines plausible GC-MS parameters for the analysis of a derivatized form of this compound, such as its methyl ester.
| Parameter | Value |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
The resulting mass spectrum would provide a unique fragmentation pattern, acting as a chemical fingerprint. The molecular ion peak would confirm the molecular weight of the derivative, while fragment ions would offer structural information. For instance, fragmentation might occur at the C-C bond adjacent to the carbonyl group or at the C-N bond.
Hypothetical Mass Spectrum Fragmentation Data for Methyl 3-(2-Methoxy-phenylamino)-propionate:
| m/z (relative intensity, %) | Proposed Fragment Ion |
| 209 (M+) | Molecular ion |
| 178 | [M - OCH3]+ |
| 150 | [M - COOCH3]+ |
| 134 | [C8H8NO]+ |
| 107 | [C7H7O]+ |
This data, while hypothetical, illustrates the detailed structural information that GC-MS can provide.
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a sophisticated technique that directly couples the separation power of HPLC with the structure-elucidating capability of NMR. This is particularly useful for analyzing complex mixtures or for the definitive identification of compounds in a sample without the need for isolation.
For this compound, HPLC would first be used to separate the compound from any impurities. The eluent from the HPLC column is then directed into the NMR spectrometer.
Potential HPLC-NMR Configuration:
| Parameter | Value |
| HPLC Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| NMR Spectrometer | 500 MHz or higher |
| Detection | 1H NMR, with potential for 2D experiments like COSY and HSQC |
The resulting NMR spectra, acquired "on-flow" or "stopped-flow," would provide unambiguous structural confirmation. The 1H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the propionic acid chain. hmdb.ca The chemical shifts and coupling constants would allow for the complete assignment of the proton environment within the molecule.
Anticipated 1H NMR Data (in CDCl3):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-6.6 | Multiplet | 4H | Aromatic protons |
| ~4.5 | Broad singlet | 1H | NH |
| ~3.8 | Singlet | 3H | OCH3 |
| ~3.5 | Triplet | 2H | CH2-N |
| ~2.6 | Triplet | 2H | CH2-COOH |
| ~10.5 | Broad singlet | 1H | COOH |
Other Advanced Characterization Techniques
Beyond chromatographic and standard spectroscopic methods, other advanced techniques can provide deeper insights into the solid-state structure and solution behavior of this compound.
X-ray Single Crystal Diffraction
X-ray Single Crystal Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown.
While no published crystal structure exists for this specific compound, analysis of a structurally similar molecule, 3-(2,5-dimethoxyphenyl)propionic acid, reveals the type of data that can be obtained. nih.gov For this compound, one would expect to determine precise bond lengths, bond angles, and torsion angles. This would reveal the conformation of the propionic acid side chain relative to the methoxy-substituted phenyl ring and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Hypothetical value |
| b (Å) | Hypothetical value |
| c (Å) | Hypothetical value |
| β (˚) | Hypothetical value |
| Volume (ų) | Hypothetical value |
| Z | 4 |
| Key Hydrogen Bond | N-H···O=C |
This information is invaluable for understanding polymorphism, solubility, and other solid-state properties.
Analytical Ultracentrifugation (e.g., Sedimentation-Diffusion Equilibrium)
Analytical Ultracentrifugation (AUC) is a powerful technique for studying the hydrodynamic properties of molecules in solution. It measures how a molecule sediments under a strong centrifugal force, providing information about its size, shape, and interactions. While typically used for macromolecules, AUC can be applied to smaller molecules, particularly to study self-association or binding interactions.
In a sedimentation-diffusion equilibrium experiment, a solution of this compound would be spun at a high speed until the process of sedimentation is balanced by diffusion. The resulting concentration gradient can be analyzed to determine the molar mass of the solute. This could reveal if the compound exists as a monomer or forms dimers or higher-order aggregates in a given solvent, for instance, through hydrogen bonding between the carboxylic acid groups.
The advancement of multi-wavelength AUC allows for the characterization of different species within a mixture, which could be used to study the interaction of this compound with other molecules.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Methoxy-phenylamino)-propionic acid, and how can purity be optimized?
Methodological Answer: A common approach for synthesizing phenylpropionic acid derivatives involves catalytic hydrogenation. For example, 3-(3-Methoxyphenyl)propionic acid is synthesized via palladium-on-charcoal-catalyzed reduction of its unsaturated precursor under H₂ . Adapting this method, the target compound could be prepared by introducing the amino group (NH) via reductive amination or coupling reactions. Purity optimization may involve recrystallization in solvents like ethanol or methanol, followed by HPLC or NMR validation .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular formula (e.g., exact mass ±0.001 Da) and isotopic patterns .
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to resolve the methoxy, phenylamino, and propionic acid moieties. Compare data with structurally similar compounds like 3-(3-Methoxyphenyl)propionic acid (δ ~3.8 ppm for methoxy protons) .
- Infrared (IR) Spectroscopy: Identify characteristic peaks for carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) and aromatic C-N bonds .
Q. What biochemical assays are suitable for studying the metabolic fate of phenylpropionic acid derivatives?
Methodological Answer: Phenylpropionic acids are often used as substrates in enzyme activity assays. For example, 3-(2,4-Dihydroxyphenyl)propionic acid is employed to quantify o-diphenolase activity in oyster hemocyte supernatants via microplate-based colorimetric assays . For this compound, researchers could adapt similar protocols to track metabolic intermediates using LC-MS/MS, particularly in urine or serum after ingestion of anthocyanin-rich foods .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL software is a gold standard for structural elucidation. Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting intensity data with a synchrotron or laboratory X-ray source.
- Refining the structure using SHELXL’s least-squares algorithms to resolve bond angles, torsion angles, and hydrogen-bonding networks. This method has been validated for small molecules like 3-(3-Methoxyphenyl)propionic acid .
Q. How should researchers address contradictions in metabolomic data when identifying phenylpropionic acid derivatives in complex matrices?
Methodological Answer: Untargeted metabolomics studies often face challenges in distinguishing isomers. To resolve discrepancies:
- Fragmentation Analysis: Compare MS/MS spectra with reference standards (e.g., 3-(4-Hydroxyphenyl)propionic acid vs. 3-(3,4-Dihydroxyphenyl)propionic acid) .
- Chromatographic Separation: Optimize HPLC gradients using C18 columns and acidic mobile phases (e.g., 0.1% formic acid) to improve resolution .
- Isotope-Labeled Tracers: Use ¹³C-labeled analogs to track metabolic pathways and validate peak assignments .
Q. What safety protocols are critical when handling reactive intermediates during the synthesis of this compound?
Methodological Answer: While specific data for this compound is limited, protocols for structurally related hazardous acids (e.g., 2-(4-Chloro-2-Methylphenoxy)Propionic Acid) recommend:
- Engineering Controls: Use fume hoods for reactions releasing volatile byproducts.
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal absorption .
- Waste Management: Neutralize acidic waste with sodium bicarbonate before disposal.
- Exposure Monitoring: Conduct periodic air sampling to ensure compliance with OSHA standards (29 CFR 1910.1020) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
